molecular formula C18H31ClN2O2 B1496238 n-Carbobenzoxy-1,10-diaminodecane hydrochloride CAS No. 1051420-13-3

n-Carbobenzoxy-1,10-diaminodecane hydrochloride

Cat. No. B1496238
M. Wt: 342.9 g/mol
InChI Key: XDIZWAPVTINSPI-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-1,10-diaminodecane hydrochloride is a white crystalline powder . It is also known by other names such as Z-NH-(CH2)10-NH2 HCl, Z-diaminodecane HCl, 10-(Carbobenzoxyamino)decylamine hydrochloride, and benzyl N-(10-aminodecyl)carbamate hydrochloride .


Molecular Structure Analysis

The molecular formula of n-Carbobenzoxy-1,10-diaminodecane hydrochloride is C18H30N2O2·HCl . Its molecular weight is 342.91 .


Physical And Chemical Properties Analysis

N-Carbobenzoxy-1,10-diaminodecane hydrochloride is a solid at 20 degrees Celsius . The compound has a melting point range of 175.0 to 179.0 degrees Celsius .

Scientific Research Applications

Metal-Carbene Complexes in Anticancer Research

Research on metal-carbene complexes, including N-heterocyclic carbenes and acyclic diamino carbenes, reveals potential applications in anticancer chemotherapeutics. These complexes, associated with group 10 and 11 metals, exhibit antiproliferative activity. Their molecular targets and mechanisms of action are a focus of ongoing studies (Gautier & Cisnetti, 2012).

Reactivity and Synthesis of Stable Diamino Carbenes

Stable diamino carbenes, including derivatives like 1,3-di-tert-butylimidazol-2-ylidene, have been studied for their reactivity towards elements like hydrogen, oxygen, and water. These carbenes demonstrate specific reactions like hydrolysis and hydrogenation, providing insights into their potential applications in synthesis and chemical reactions (Denk et al., 2001).

Synthesis and Applications of Ag(I) N-heterocyclic Carbene Complexes

The synthesis of Ag(I) N-heterocyclic carbene complexes traces its origins to pioneering work in the 1960s. These complexes have been extensively studied for their ability to bind a variety of metals, offering versatile applications in areas such as catalysis and material science (Garrison & Youngs, 2005).

Polyimide Membranes for Isopropanol Dehydration

Innovations in polyimide membranes, particularly crosslinked thermally rearranged polybenzoxazole membranes, have demonstrated impressive results in isopropanol dehydration. These membranes are synthesized from monomers including diamino compounds, highlighting potential applications in membrane technology and separation processes (Xu et al., 2016).

Sustainable Chemistry with Imidazolium Salts in Biomass Conversion and CO2 Fixation

Imidazolium salts and their derivatives, such as N-heterocyclic carbenes, are being researched for sustainability applications in biomass conversion and CO2 capture/utilization. This includes their use in green synthesis and material design, highlighting their potential in environmental and green chemistry (Zhang & Chan, 2010).

Synthesis and Biological Activity of Water-Soluble Metal N-Heterocyclic Carbene Complexes

The synthesis of water-soluble metal N-heterocyclic carbene complexes has been explored for their cytotoxic properties in human cancer cell lines. These complexes show potential as alternative chemotherapeutics, especially in cases where traditional drugs like cisplatin are less effective (Pellei et al., 2012).

Light-Emitting Carbazole Derivatives as Electroluminescent Materials

Stable carbazole derivatives have been synthesized for potential use as electroluminescent materials in light-emitting diodes (LEDs). Their high thermal stability and luminescent properties make them candidates for advanced electronic and lighting applications (Thomas et al., 2001).

Safety And Hazards

N-Carbobenzoxy-1,10-diaminodecane hydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

benzyl N-(10-aminodecyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZWAPVTINSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Carbobenzoxy-1,10-diaminodecane hydrochloride

CAS RN

1051420-13-3
Record name N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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